2-Propenoic acid, 3-bromo-2-methyl-, methyl ester

Description

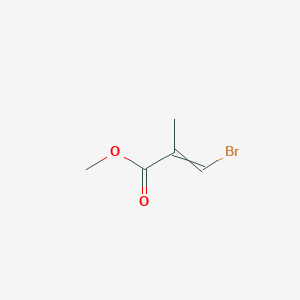

2-Propenoic acid, 3-bromo-2-methyl-, methyl ester is a brominated acrylate ester characterized by a methyl group at position 2 and a bromine atom at position 3 on the propenoic acid backbone.

Properties

IUPAC Name |

methyl 3-bromo-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-4(3-6)5(7)8-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKAHZMYDADHPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401010 | |

| Record name | 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61442-09-9 | |

| Record name | 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester can be achieved through several methods. One common method involves the bromination of 2-methylpropenoic acid followed by esterification with methanol. The reaction conditions typically include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The esterification step involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the reaction between the brominated acid and methanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Nucleophilic Substitution

The bromine atom at the third carbon position renders the compound susceptible to nucleophilic substitution. The electron-withdrawing effect of the bromine enhances the electrophilicity of the adjacent carbonyl carbon, facilitating attack by nucleophiles such as hydroxide ions, amines, or alkoxides. This reaction typically leads to the formation of substituted propenoic acid derivatives.

Elimination Reactions

The bromine substituent and conjugated double bond enable elimination pathways, particularly under basic or thermal conditions. These reactions may generate α,β-unsaturated esters or alkenes, depending on the reaction conditions. The conjugated system stabilizes intermediates during dehydrohalogenation.

Reaction Mechanisms

The reactivity of methyl 3-bromo-2-methylacrylate is governed by:

-

Electron withdrawal by bromine : The bromine atom polarizes the adjacent carbonyl group, enhancing nucleophilic attack.

-

Conjugation effects : The double bond in the propenoic acid backbone may stabilize transition states during substitution or elimination.

Thermodynamic Data

The ΔrH° value indicates the enthalpy change for a specific reaction involving the compound in dioxane solvent .

Comparison with Structural Analogues

| Compound | Key Structural Feature | Reactivity Highlight | Applications |

|---|---|---|---|

| Methyl 3-bromo-2-methylacrylate | Bromine substituent + conjugated double bond | High nucleophilic substitution reactivity | Polymer chemistry, intermediates |

| Methyl acrylate | No bromine | Dominated by polymerization | Plastics, coatings |

| Methyl methacrylate | Methyl group (no bromine) | Radical polymerization | Adhesives, dental materials |

The bromine substituent uniquely enhances substitution reactivity compared to non-halogenated analogues.

Research Findings

Scientific Research Applications

2-Propenoic acid, 3-bromo-2-methyl-, methyl ester has numerous applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and polymers.

Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Industry: Applied in the production of specialty chemicals, coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-bromo-2-methyl-, methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom at the 3-position makes the compound susceptible to nucleophilic substitution reactions, while the double bond in the propenoic acid moiety allows for addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in various chemical processes .

Comparison with Similar Compounds

Table 1: Key Structural Features of Brominated Acrylate Esters

*Calculated based on formula.

Key Observations:

- Substituent Position : Bromine at C3 (target compound) vs. C2 (CAS 24127-62-6) affects electronic and steric profiles. For example, C3 bromine may enhance reactivity in conjugate additions compared to C2 .

- Aromatic vs. Aliphatic Bromine : Bromophenyl derivatives (e.g., CAS 102540-15-8) exhibit higher thermal stability due to aromatic conjugation, whereas aliphatic bromoesters like the target compound are more reactive in radical reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Boiling Point: Bromine increases molecular weight and boiling point compared to non-halogenated esters (e.g., methyl acrylate, CAS 96-33-3) .

- Density : Aliphatic bromoesters (e.g., target compound) have lower density than aromatic bromoesters (e.g., CAS 102540-15-8) due to absence of heavy aryl groups .

Biological Activity

2-Propenoic acid, 3-bromo-2-methyl-, methyl ester, also known as methyl (2Z)-3-bromo-2-propenoate, is an organic compound characterized by its unique bromine substituent at the third carbon of the propenoic acid structure. This compound has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and materials science.

- Molecular Formula : C₄H₅BrO₂

- Molecular Weight : 164.985 g/mol

- CAS Number : 6214-22-8

The presence of the bromine atom significantly influences the compound's reactivity, enhancing interactions with nucleophiles which may affect its biological activity and toxicity profiles.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and fungi . The mechanism often involves disrupting cellular processes or inhibiting essential enzymes.

Cytotoxicity and Anticancer Potential

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that brominated compounds can induce apoptosis in cancer cell lines. For example, a related study demonstrated that certain brominated esters could effectively induce cell death in MCF-7 breast cancer cells . This activity may be linked to the ability of these compounds to interact with cellular signaling pathways.

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinities of 2-propenoic acid derivatives to various biological targets. These studies suggest that the compound may act as an antagonist for estrogen receptors (ERα and ERβ), indicating potential use in breast cancer therapeutics . The binding energies observed were comparable to those of known ligands, highlighting the compound's potential as a lead for drug development.

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features:

- Bromine Substituent : Enhances nucleophilic interactions and may contribute to increased biological activity.

- Double Bond : Facilitates reactions with biological macromolecules, potentially leading to diverse biological effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-propenoic acid, 3-bromo-2-methyl-, methyl ester, and how can reaction efficiency be optimized?

- Methodology : Use esterification of 3-bromo-2-methylacrylic acid with methanol under acid catalysis (e.g., sulfuric acid) in anhydrous conditions. Monitor reaction progress via gas chromatography (GC) or thin-layer chromatography (TLC). Optimize by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 acid-to-methanol) to minimize side reactions like polymerization .

- Safety : Employ P95/P1 respirators and chemical-resistant gloves due to volatile intermediates and potential respiratory irritation .

Q. How can spectroscopic techniques distinguish structural isomers or impurities in this compound?

- Methodology :

- NMR : Use and NMR to identify methyl ester protons (~3.7 ppm) and bromine-induced deshielding effects on adjacent carbons.

- IR : Confirm ester carbonyl stretching (~1720 cm) and C-Br vibrations (~650 cm).

- GC-MS : Detect impurities (e.g., unreacted acrylic acid derivatives) via retention time and fragmentation patterns .

Q. What are the critical physical-chemical properties (e.g., log Pow, vapor pressure) influencing its handling in lab settings?

- Key Data :

- log Pow : Estimated >2.0 (hydrophobic due to bromine and methyl groups), requiring organic solvents (e.g., dichloromethane) for solubilization.

- Vapor Pressure : Likely low (analogous to methyl methacrylate: ~40 mmHg at 20°C), necessitating ventilation in closed systems .

Advanced Research Questions

Q. How do competing reaction pathways (e.g., polymerization vs. esterification) impact synthetic yields, and how can they be controlled?

- Experimental Design :

- Use radical inhibitors (e.g., hydroquinone) to suppress acrylate polymerization during synthesis.

- Monitor kinetics via in-situ FTIR to track esterification vs. polymerization rates.

- Optimize solvent polarity (e.g., toluene vs. THF) to favor esterification .

Q. What mechanistic insights explain the compound’s reactivity in copolymerization with vinyl monomers?

- Methodology :

- Conduct radical copolymerization studies with styrene or acrylates, analyzing reactivity ratios via the Mayo-Lewis equation.

- Use NMR to assess monomer sequence distribution in copolymers.

- Compare with DFT calculations to predict electron-deficient sites (bromine enhances electrophilicity, favoring cross-linking) .

Q. How can conflicting toxicity data (e.g., acute vs. chronic exposure) be resolved for risk assessment in lab environments?

- Analysis :

- Cross-reference acute toxicity (LD50) from rodent studies with in vitro assays (e.g., HepG2 cell viability).

- Evaluate chronic effects via repeated low-dose exposure models, focusing on neurotoxicity (bromine’s electrophilic reactivity may target thiol groups).

- Note: Current data classify it as non-carcinogenic per IARC/OSHA guidelines, but prolonged inhalation risks require fume hood use .

Q. What strategies mitigate decomposition under thermal or photolytic stress during storage?

- Experimental Design :

- Store in amber vials at –20°C under inert gas (N).

- Analyze degradation products via HPLC-MS; common byproducts include 3-bromo-2-methylacrylic acid (hydrolysis) and brominated quinones (oxidation).

- Add stabilizers (e.g., BHT) to inhibit radical chain reactions .

Methodological Tables

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.